molecular formula C18H18N2O4S B12879571 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 28103-55-1

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12879571
CAS No.: 28103-55-1
M. Wt: 358.4 g/mol
InChI Key: DQSGMTBXQFBBON-UHFFFAOYSA-N
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Description

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzenesulfonamide group, and various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

28103-55-1

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H18N2O4S/c1-12-16(21)20(14-8-10-15(11-9-14)25(19,23)24)17(22)18(12,2)13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,23,24)

InChI Key

DQSGMTBXQFBBON-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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